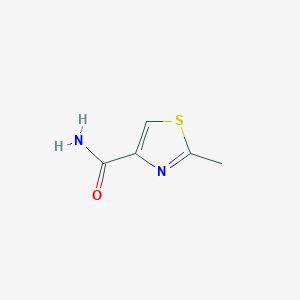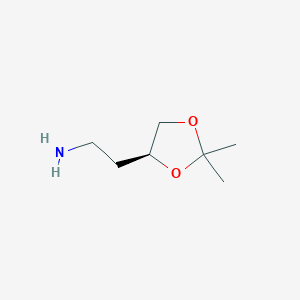
1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-
描述
1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- is a chemical compound with the molecular formula C6H13NO2. It is a cyclic ether with an amine group attached to the fourth carbon of the dioxolane ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- typically begins with 2,2-dimethyl-1,3-dioxolane-4-methanol as the starting material.
Reaction Steps: The process involves the reduction of the methanol group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or distillation to achieve the desired enantiomer, (4S)-1,3-Dioxolane-4-ethanamine,2,2-dimethyl-.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to enhance the efficiency of the hydrogenation process.
Safety Measures: Industrial production requires strict safety measures to handle reactive chemicals and high-pressure hydrogenation conditions.
Types of Reactions:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The compound can undergo further reduction to form a secondary amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Nitro compounds and other oxidized derivatives.
Reduction Products: Secondary amines and other reduced derivatives.
Substitution Products: Various substituted dioxolanes.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)- is compared with other similar compounds such as 1,3-dioxolane-4-methanamine and 2,2-dimethyl-1,3-dioxolane-4-methanol. Its uniqueness lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
相似化合物的比较
1,3-Dioxolane-4-methanamine
2,2-Dimethyl-1,3-dioxolane-4-methanol
1,3-Dioxolane-4-ethanamine
This comprehensive overview provides a detailed understanding of 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAUYKHQWYPSD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-48-4 | |
| Record name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)


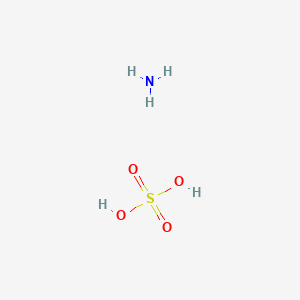

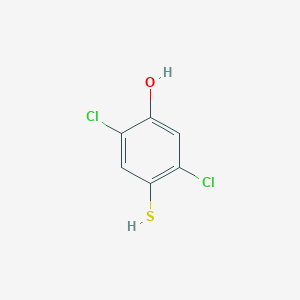
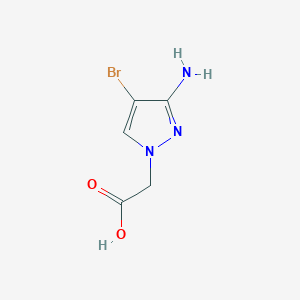
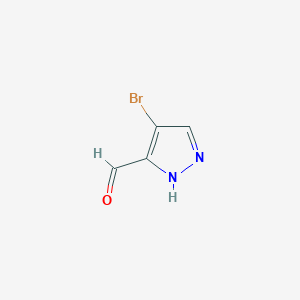


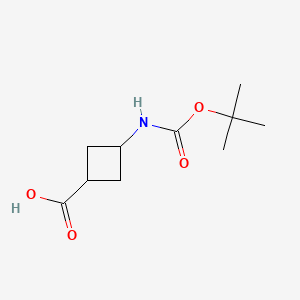
![2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3416996.png)
